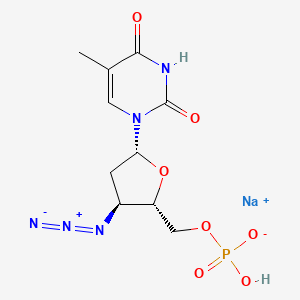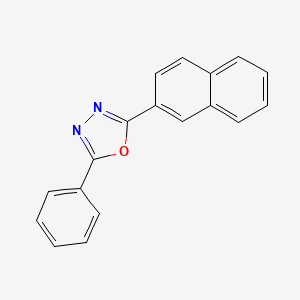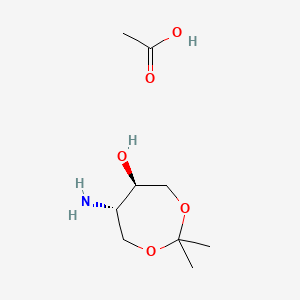
trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol: is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxepane with an appropriate amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol is used as a building block for synthesizing more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can serve as a lead compound for developing new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development for treating various diseases .
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
- trans-β-decalone
- trans-β-decalol
- Cyclohexane derivatives
Comparison: Compared to similar compounds, trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol stands out due to its unique bicyclic structure and the presence of both amino and hydroxyl functional groups.
Propiedades
Fórmula molecular |
C9H19NO5 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
acetic acid;(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C7H15NO3.C2H4O2/c1-7(2)10-3-5(8)6(9)4-11-7;1-2(3)4/h5-6,9H,3-4,8H2,1-2H3;1H3,(H,3,4)/t5-,6-;/m0./s1 |
Clave InChI |
CAVNVMJRFOWJPW-GEMLJDPKSA-N |
SMILES isomérico |
CC(=O)O.CC1(OC[C@@H]([C@H](CO1)O)N)C |
SMILES canónico |
CC(=O)O.CC1(OCC(C(CO1)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


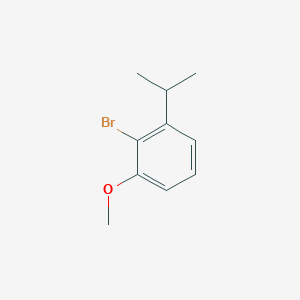
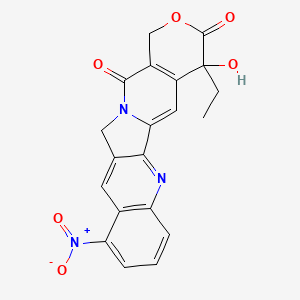
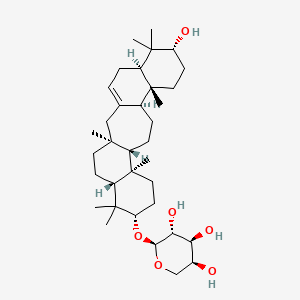

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
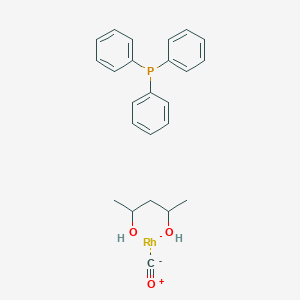
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
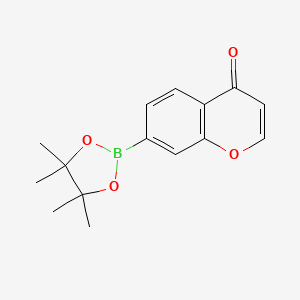
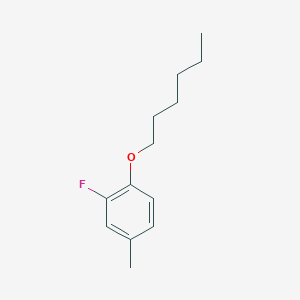
![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
